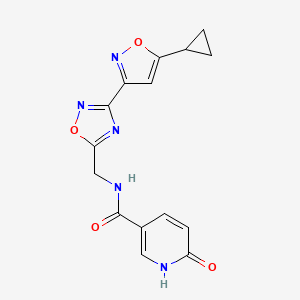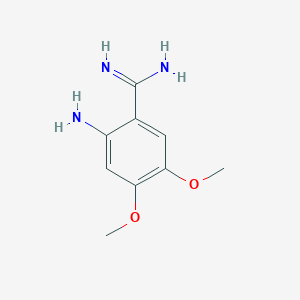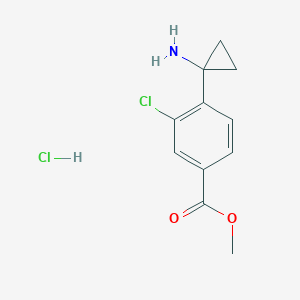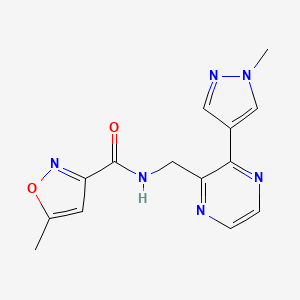
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile, also known as MSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile is not fully understood. However, studies have suggested that (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile may exert its biological effects by inhibiting the activity of certain enzymes, such as proteasome and histone deacetylase. (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been shown to have various biochemical and physiological effects. In cancer cells, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anticancer activity. (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has also been shown to inhibit the activity of certain enzymes, such as proteasome and histone deacetylase, which may have implications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile also has some limitations, such as its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile. One potential direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and viral infections. Another direction is the development of novel materials and polymers based on (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile. Additionally, further studies are needed to elucidate the mechanism of action of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile and to optimize its biological activity and safety profile.
Métodos De Síntesis
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with morpholine and acrylonitrile in the presence of a base catalyst. The reaction yields (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been investigated for its anticancer, anti-inflammatory, and antiviral activities. In material science, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been employed as a reagent for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
(E)-2-(4-methoxyphenyl)sulfonyl-3-morpholin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-2-4-13(5-3-12)21(17,18)14(10-15)11-16-6-8-20-9-7-16/h2-5,11H,6-9H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLALZYCKRMLFE-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCOCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2855162.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2855164.png)


![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/no-structure.png)
![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate](/img/structure/B2855169.png)
![N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2855170.png)

![Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2855175.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2855179.png)
![methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2855180.png)
![1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea](/img/structure/B2855183.png)
![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855184.png)